
4-(Chloromethyl)-3-methylpyridazine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Chloromethyl)-3-methylpyridazine HCl” likely refers to a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chloromethyl group and a methyl group .
Chemical Reactions Analysis
Chloromethyl groups are often reactive, participating in various reactions such as substitutions or eliminations. The specific reactions “4-(Chloromethyl)-3-methylpyridazine HCl” might undergo would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity could be predicted based on the properties of similar compounds .Applications De Recherche Scientifique
Quaternary Ammonium Salt-Assisted Synthesis
4-Methyl- and 3-methylpyridazine, such as the 4-(Chloromethyl)-3-methylpyridazine HCl, have been shown to react with aromatic aldehydes in the presence of a quaternary ammonium salt and sodium hydroxide to yield corresponding condensation products. This process occurs without any organic solvent, highlighting its potential in various synthetic applications (Vanden Eynde et al., 2001).
Intermediate in Pesticides and Anti-viral Drugs
The synthesis of compounds like 3-chloro-4-methylpyridazine, closely related to 4-(Chloromethyl)-3-methylpyridazine HCl, has been noted for its importance as an intermediate in the production of pesticides and anti-viral drugs. The synthesis involves steps like chlorination, substitution, and oxidation reactions, and the structures are confirmed by methods like 1HNMR (Zhao Chun-shen, 2009).
Use in Thermochemistry of Tin(IV) Chloride Adducts
The compound has been mentioned in the context of thermochemical studies involving adducts of tin(IV) chloride with heterocyclic bases like pyridine and its derivatives. These studies involve characterizing the compounds through elemental analysis, melting points, thermal studies, and infrared spectroscopy to determine parameters like standard enthalpies for Lewis acid/base reactions and decomposition (Dunstan, 2003).
Purification and Separation Studies
2-Chloro-5-trichloromethylpyridine, an important intermediate in medicine and pesticides, and structurally similar to 4-(Chloromethyl)-3-methylpyridazine HCl, has been studied for purification using techniques like distillation and chromatography, showing the versatility of pyridazine derivatives in chemical processing and purity assessment (Su Li, 2005).
Synthesis of Complex Compounds
The reactivity of compounds structurally similar to 4-(Chloromethyl)-3-methylpyridazine HCl has been leveraged in the synthesis of complex molecules, such as various pharmaceutical intermediates. These syntheses often involve multi-step reactions and highlight the role of pyridazine derivatives as key intermediates in the production of more complex chemical entities (Pan Xiang-jun, 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-3-methylpyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-5-6(4-7)2-3-8-9-5;/h2-3H,4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJBUCEYMVPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-methylpyridazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2611026.png)
![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
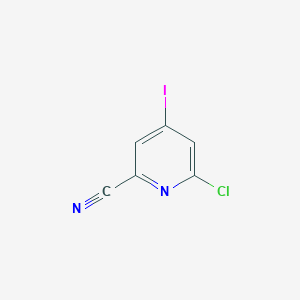
![N-(2-bromobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2611031.png)
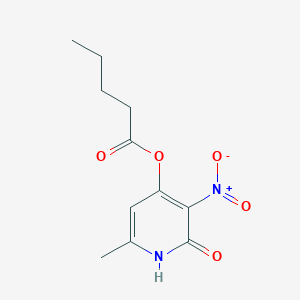
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2611035.png)
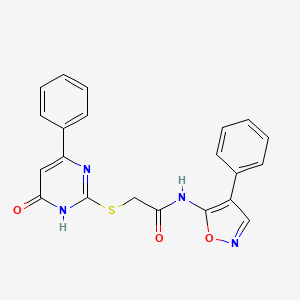
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)

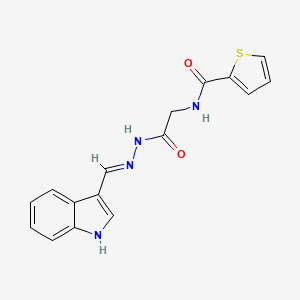
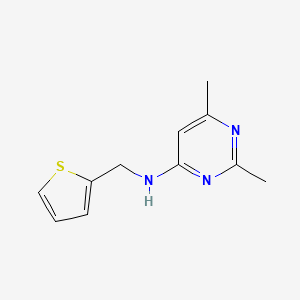

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)